Tris(3-aminopropyl)amine
Overview
Description
Tris(3-aminopropyl)amine is an organic compound with the empirical formula C9H24N4 . It is a liquid substance that is colorless to slightly pale yellow . It is used in laboratory chemicals and for the synthesis of substances .
Synthesis Analysis
The synthesis of Tris(3-aminopropyl)amine involves the use of a novel monomer, tris(3-aminopropyl)amine (TAEA), which is blended with trace amounts of piperazine (PIP) in aqueous solution . The chemical composition and structure of the polyamine selective layer can be tailored by varying the PIP content .Molecular Structure Analysis
The molecular structure of Tris(3-aminopropyl)amine includes one tertiary amine group and three primary amine groups . The SMILES string representation of its structure is NCCCN(CCCN)CCCN .Chemical Reactions Analysis
Tris(3-aminopropyl)amine has been used in the construction of various functional molecules and materials, such as macrocyclic and cryptand compounds . These compounds can be used for the molecular recognition of cations, anions, and small organic molecules .Physical And Chemical Properties Analysis
Tris(3-aminopropyl)amine has a molecular weight of 188.31 g/mol . It is a liquid at room temperature . The boiling point is 150 °C at 3mmHg, and the density is 0.95 g/cm3 .Scientific Research Applications
1. Macrocyclic Compounds Synthesis
- Application Summary: Tris(3-aminopropyl)amine (TRPN) is used in the synthesis of polyazamacrocyclic compounds. These compounds are decorated with fluorophore groups (dansyl or quinoline) at different nitrogen atoms .
- Methods of Application: The synthesis is carried out using Pd (0)-catalyzed amination. The yields of the macrocycles depend on the synthetic path .
- Results: The spectrophotometric and fluorescent properties of the target compounds were studied. Their coordination with metal cations was investigated using UV–vis, fluorescence spectra, and NMR titration. The stoichiometry and binding constants of several complexes with Cu (II), Zn (II), Cd (II), Pb (II), and Hg (II) were established .
2. Anion Binding Studies
- Application Summary: Tris(3-aminopropyl)amine-based tripodal urea and thiourea receptors have been synthesized for anion binding studies .
- Methods of Application: The anion binding properties of these receptors have been investigated for halides and oxoanions using 1H NMR titrations .
- Results: Each receptor binds an anion with a 1:1 stoichiometry via hydrogen-bonding interactions (NH⋯anion). The binding trend was observed in the order of F− > H2PO4− > HCO3− > HSO4− > CH3COO− > SO42− > Cl− > Br− > I− in DMSO-d6 .
3. Solid Phase Extraction of Metal Ions
- Application Summary: Tris(2-aminoethyl)amine (TREN) and tris(3-aminopropyl)amine (TRPN) can be grafted with multi-walled carbon nanotube (MWCNT) for use in solid phase extraction of metal ions for wastewater treatment based applications .
- Methods of Application: The method involves grafting TREN and TRPN with MWCNT .
- Results: This application is beneficial for wastewater treatment .
Safety And Hazards
Tris(3-aminopropyl)amine is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1) . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling this substance .
Future Directions
Tris(3-aminopropyl)amine has been used in the development of high-performance positively-charged nanofiltration membranes for water softening . Future research may focus on further optimizing the performance of these membranes and exploring other potential applications of Tris(3-aminopropyl)amine in the field of material science .
properties
IUPAC Name |
N',N'-bis(3-aminopropyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H24N4/c10-4-1-7-13(8-2-5-11)9-3-6-12/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXSDTGNCZVWTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN(CCCN)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338164 | |
Record name | Tris(3-aminopropyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(3-aminopropyl)amine | |
CAS RN |
4963-47-7 | |
Record name | Tris(3-aminopropyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(3-aminopropyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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